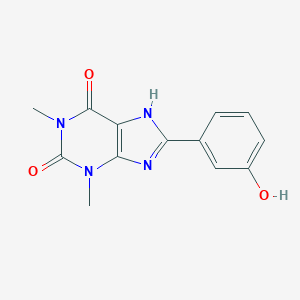
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate, also known as Methylene Blue, is a synthetic dye that has been used for over a century as a dye for textiles, as well as in medical and scientific research. In recent years, Methylene Blue has gained attention for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mécanisme D'action
The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue is complex and not fully understood. It is thought to work by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. This compound Blue also has the ability to act as an electron acceptor, which can help to restore the function of mitochondria, the energy-producing organelles in cells.
Biochemical and Physiological Effects:
This compound Blue has been shown to have a variety of biochemical and physiological effects. It can increase the production of ATP, the energy currency of cells, and improve mitochondrial function. It can also improve the function of the electron transport chain, which is involved in the production of ATP. This compound Blue has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. It can also improve blood flow and oxygen delivery to tissues.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are also limitations to its use. This compound Blue can be toxic at high concentrations, and its effects can be dose-dependent. It can also interfere with certain assays and experimental procedures.
Orientations Futures
There are several future directions for the study of 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue. One area of research is the development of new formulations of this compound Blue that can improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound Blue in other diseases, such as Huntington's disease and multiple sclerosis. Finally, the use of this compound Blue in combination with other therapies, such as chemotherapy and radiation therapy, is an area of interest for cancer research.
In conclusion, this compound Blue is a synthetic dye that has gained attention for its potential therapeutic applications in a variety of diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of this compound Blue, and it is an area of active research in medical and scientific communities.
Méthodes De Synthèse
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue is synthesized by the reduction of N,N,N',N'-tetramethyl-p-phenylenediamine with sodium dithionite in the presence of sodium hydroxide. The resulting product is then oxidized with air to form this compound Blue.
Applications De Recherche Scientifique
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue has been extensively studied for its potential therapeutic applications in a variety of diseases. In Alzheimer's disease, this compound Blue has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, this compound Blue has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound Blue has been shown to induce cancer cell death and inhibit tumor growth.
Propriétés
Formule moléculaire |
C13H12N4O3 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
8-(3-hydroxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-4-3-5-8(18)6-7/h3-6,18H,1-2H3,(H,14,15) |
Clé InChI |
UZPPSCQEEUUJSB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
